

Application Notes and Protocols: Generation of Organoid Cultures Using Collagenase I and Dispase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Collagenase I

Cat. No.: B1450994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of **Collagenase I** and Dispase in the generation of organoid cultures from various tissues. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate key aspects of organ structure and function, offering a powerful platform for disease modeling, drug screening, and regenerative medicine research. The successful establishment of organoid cultures is critically dependent on the efficient and gentle dissociation of tissues to liberate viable single cells or cell clusters with regenerative potential. A combination of **Collagenase I** and Dispase is a widely used and effective enzymatic solution for digesting the extracellular matrix (ECM) to achieve this.

Introduction to Collagenase I and Dispase in Tissue Dissociation

The extracellular matrix is a complex network of proteins and proteoglycans that provides structural and biochemical support to surrounding cells. To isolate individual cells or small cell clusters for organoid culture, it is essential to enzymatically digest this matrix.

- **Collagenase I**, a metalloproteinase derived from *Clostridium histolyticum*, is highly effective at degrading native collagen, a major structural component of the ECM in most tissues.[\[1\]](#)[\[2\]](#)

- Dispase, a neutral protease, cleaves fibronectin and collagen IV, and is known for its gentle action, which helps to separate epithelial sheets from the underlying mesenchyme without significantly damaging cell membranes.[3][4]

The synergistic action of **Collagenase I** and Dispase allows for the robust and reproducible isolation of viable cells from a variety of tissues, including the liver, pancreas, lung, and intestine, making this combination a cornerstone of many organoid generation protocols.[5][6][7]

Data Presentation: Enzyme Concentrations and Incubation Times

The optimal concentrations of **Collagenase I** and Dispase, as well as the incubation time, are critical parameters that need to be empirically determined for each tissue type to maximize cell yield and viability. Below is a summary of reported conditions for various tissues.

Tissue Type	Species	Collagenase I Concentration	Dispase Concentration	Incubation Time & Temperature	Reference
Liver	Mouse/Human	0.012%	0.012%	2 hours at 37°C	[7]
Pancreas	Mouse/Human	Not specified	Not specified	Not specified	[5]
Lung	Mouse	Not specified	Not specified	Not specified	[8]
Lung	Human	1.5 mg/mL	Not specified	1 hour at 37°C with shaking	
Skin	Human	1000 U/mL (Collagenase IV)	2.4 U/mL (Dispase II)	60 minutes at 37°C (Dispase), 30 minutes at 37°C (Collagenase)	[4][9]

Note: The specific activity of enzyme preparations can vary between suppliers and lots. It is crucial to refer to the manufacturer's instructions and to perform optimization experiments for each new batch of enzymes. The choice of crude versus purified collagenase can also impact the digestion process, with crude preparations containing additional proteases that can aid in tissue dissociation.

Comparative Analysis of Cell Yield and Viability

The efficiency of tissue dissociation protocols can be assessed by quantifying the total number of cells isolated (cell yield) and the percentage of live cells (viability). While direct comparative data for **Collagenase I** and Dispase against other enzyme cocktails for all tissue types is limited, some studies provide valuable insights. For instance, a study on human umbilical cord tissue processing showed that enzymatic digestion with collagenase resulted in a 2.7-fold

reduction in live native mesenchymal stem cell recovery compared to a non-enzymatic method. [3] Another study comparing different collagenases for skin and liver tissue dissociation highlighted significant differences in cell yield and viability, emphasizing the importance of enzyme selection.[10][11]

Enzyme Cocktail	Tissue Type	Average Cell Yield (x 10 ⁶ cells)	Average Cell Viability (%)	Reference
TDzyme®	Mouse Liver	0.17	58.08	[10]
LiberaseTM TM	Mouse Liver	0.20	59.35	[10]
Collagenase type IV-S	Mouse Liver	0.13	25.76	[10]
TDzyme®	Mouse Skin	0.28	51.40	[11]
LiberaseTM TM	Mouse Skin	0.24	45.50	[11]
Collagenase type IV-S	Mouse Skin	0.1067	10.21	[11]

These data underscore the necessity of optimizing the dissociation protocol to achieve a balance between efficient tissue breakdown and the preservation of cell health, which is paramount for successful organoid formation.

Experimental Protocols

The following are generalized protocols for tissue dissociation using **Collagenase I** and Dispase to generate organoids. These should be adapted and optimized for specific tissue types and experimental requirements.

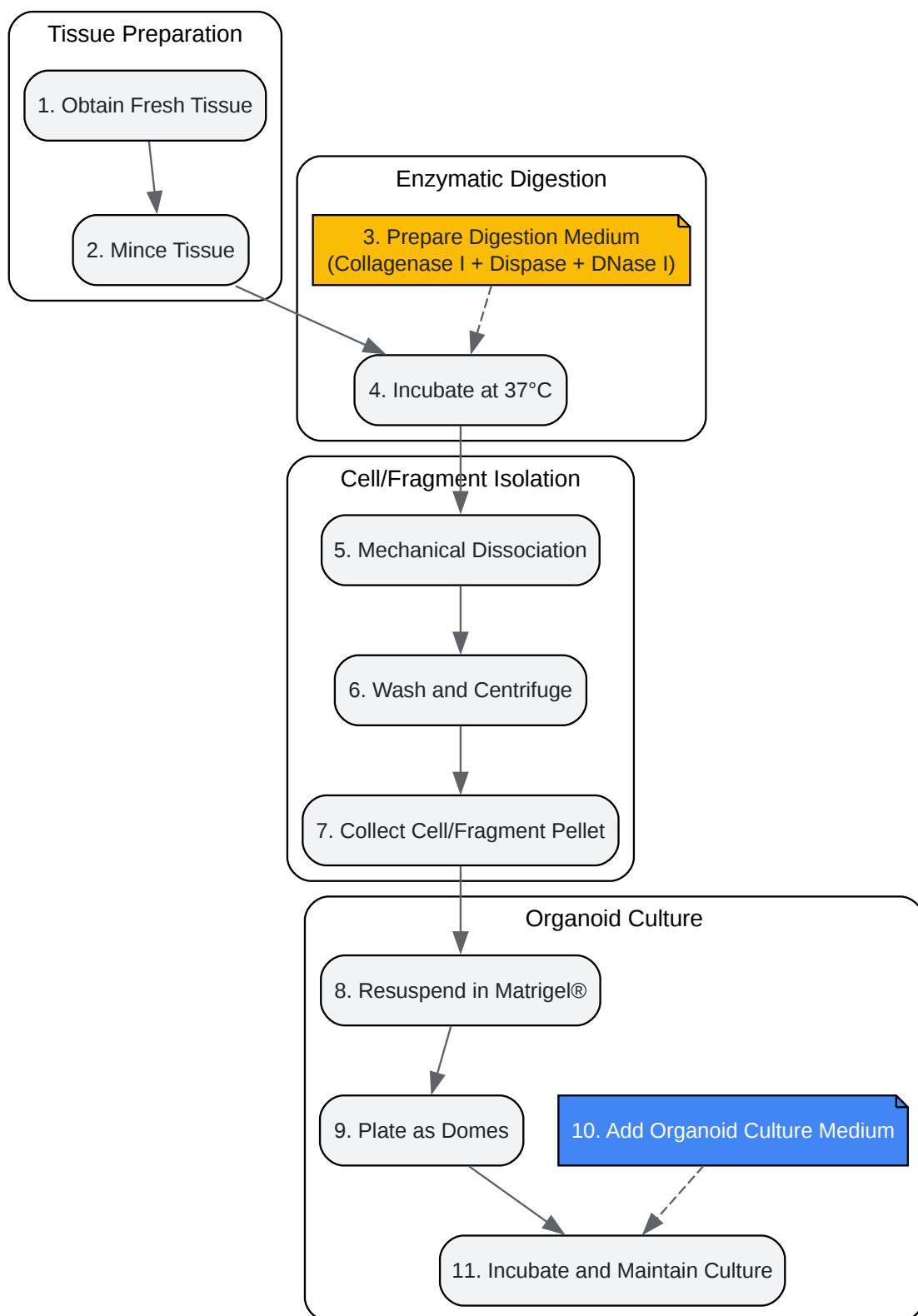
General Reagents and Media

- Wash Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Digestion Medium: Basal medium (e.g., DMEM/F-12) containing **Collagenase I** and Dispase at the desired concentrations. The addition of DNase I (e.g., 100 U/mL) is recommended to prevent cell clumping from DNA released by lysed cells.[2]
- Stop Medium: Wash Medium or basal medium containing a protease inhibitor to quench the enzymatic activity.
- Organoid Culture Medium: Tissue-specific medium containing essential growth factors and supplements.
- Extracellular Matrix: Growth factor-reduced Matrigel® or other suitable basement membrane extract.

Protocol 1: Isolation of Crypts for Intestinal Organoid Culture

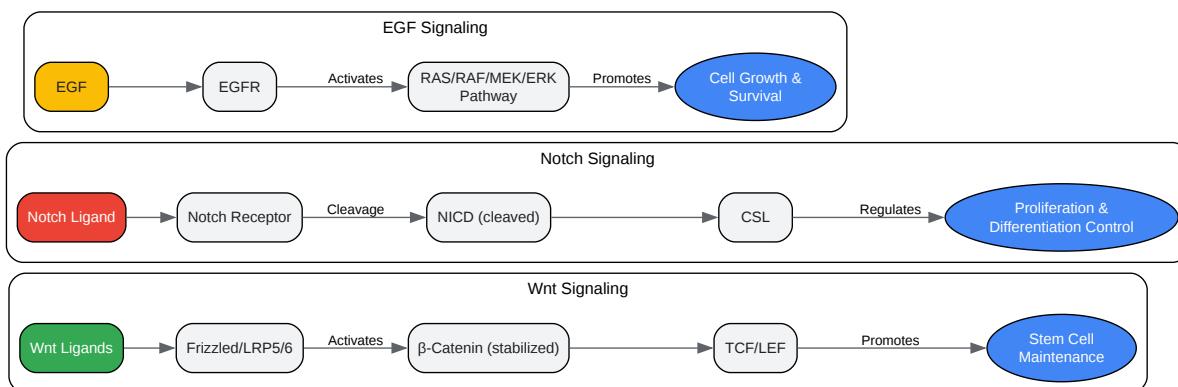
- Tissue Preparation: Obtain a fresh biopsy of intestinal tissue and wash it thoroughly with cold PBS to remove any luminal content.
- Mincing: Mince the tissue into small pieces (approximately 1-2 mm) on a sterile petri dish on ice.
- Enzymatic Digestion: Transfer the minced tissue to a conical tube containing pre-warmed Digestion Medium (e.g., DMEM with **Collagenase I** at 1 mg/mL and Dispase at 1 U/mL).
- Incubation: Incubate the tube at 37°C for 30-60 minutes on a rotator or shaker to facilitate digestion. The incubation time should be optimized to achieve dissociation into crypts without excessive cell death.
- Mechanical Dissociation: After incubation, gently pipette the suspension up and down with a P1000 pipette to further dissociate the tissue into crypts.
- Washing: Add cold Wash Medium to the tube to stop the digestion and centrifuge at 300 x g for 5 minutes at 4°C to pellet the crypts.
- Crypt Isolation: Aspirate the supernatant and resuspend the pellet in fresh Wash Medium. Repeat the centrifugation and washing steps 2-3 times.


- Plating: After the final wash, resuspend the crypt pellet in Matrigel® and plate droplets into a pre-warmed culture plate.
- Culture: After the Matrigel® has solidified, add the appropriate organoid culture medium.

Protocol 2: Generation of Liver Organoids from Biliary Duct Fragments

- Tissue Preparation: Obtain a piece of liver tissue and wash it extensively with cold PBS.
- Mincing: Finely mince the tissue into a paste-like consistency using sterile scalpels in a petri dish on ice.
- Enzymatic Digestion: Transfer the minced tissue to a conical tube with pre-warmed Digestion Medium containing **Collagenase I** (e.g., 0.012%) and Dispase (e.g., 0.012%).[\[7\]](#)
- Incubation: Incubate at 37°C for 1-2 hours with gentle agitation.
- Isolation of Ducts: After digestion, allow the larger tissue fragments (containing the ducts) to settle by gravity for a few minutes. Carefully aspirate the supernatant containing single cells (mostly hepatocytes).
- Washing: Wash the remaining duct-enriched pellet with cold Wash Medium. Centrifuge at a low speed (e.g., 200 rpm for 5 minutes) to pellet the ducts.[\[7\]](#)
- Plating: Resuspend the duct pellet in Matrigel® and plate as domes in a culture dish.
- Culture: Once the Matrigel® has polymerized, add liver organoid expansion medium.

Visualization of Workflows and Signaling Pathways Experimental Workflow for Organoid Generation


The general workflow for generating organoids from primary tissue using enzymatic digestion is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for organoid generation using enzymatic digestion.

Key Signaling Pathways in Organoid Development

The successful formation and maintenance of organoids rely on the precise regulation of key developmental signaling pathways. The culture media for different organoid types are specifically formulated to activate or inhibit these pathways to promote stem cell self-renewal and differentiation.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways involved in organoid development and maintenance.

Conclusion

The combination of **Collagenase I** and Dispase provides a robust and versatile method for the dissociation of a wide range of tissues for the generation of organoid cultures. Careful optimization of enzyme concentrations, incubation times, and mechanical dissociation steps is crucial for maximizing the yield of viable cells and ensuring the successful establishment of these powerful *in vitro* models. The detailed protocols and data presented in these application

notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of organoid technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [communities.springer.com](https://www.communities.springer.com) [communities.springer.com]
- 2. Collagenase Blends for Gentle Tissue Dissociation [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. Collagenase Impacts the Quantity and Quality of Native Mesenchymal Stem/Stromal Cells Derived during Processing of Umbilical Cord Tissue - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 4. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [[frontiersin.org](https://www.frontiersin.org)]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 8. [stemcell.com](https://www.stemcell.com) [stemcell.com]
- 9. Help Center [kb.10xgenomics.com]
- 10. [lubio.ch](https://www.lubio.ch) [lubio.ch]
- 11. [lubio.ch](https://www.lubio.ch) [lubio.ch]
- To cite this document: BenchChem. [Application Notes and Protocols: Generation of Organoid Cultures Using Collagenase I and Dispase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450994#using-collagenase-i-and-dispase-for-organoid-culture-generation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com